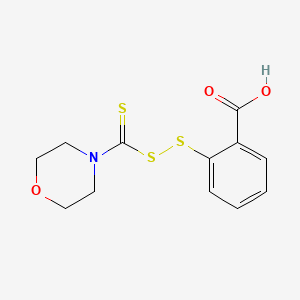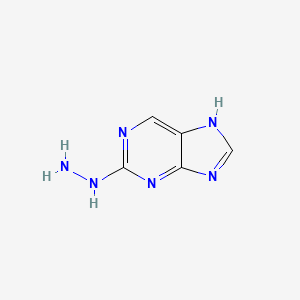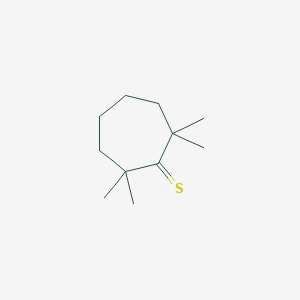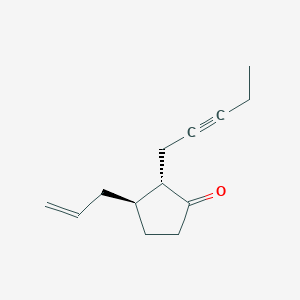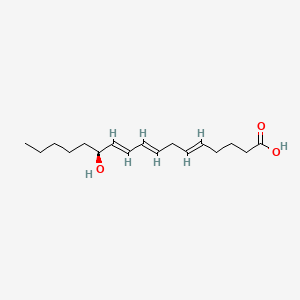acetate CAS No. 64732-12-3](/img/structure/B14506523.png)
Methyl [(dimethylcarbamoyl)amino](hydroxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (dimethylcarbamoyl)aminoacetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by its unique structure, which includes a carbamate group and a hydroxy group attached to the acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (dimethylcarbamoyl)aminoacetate typically involves the reaction of dimethylcarbamoyl chloride with hydroxyacetic acid methyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of Methyl (dimethylcarbamoyl)aminoacetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as iron-chrome catalysts, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (dimethylcarbamoyl)aminoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form primary alcohols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines can react with the carbamate group under mild conditions.
Major Products Formed
Hydrolysis: Hydroxyacetic acid and dimethylamine.
Reduction: Methyl (dimethylcarbamoyl)aminomethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl (dimethylcarbamoyl)aminoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and carbamates.
Mechanism of Action
The mechanism of action of Methyl (dimethylcarbamoyl)aminoacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active molecules that can interact with enzymes and receptors in biological systems. The carbamate group can form stable complexes with metal ions, which can influence the activity of metalloenzymes.
Comparison with Similar Compounds
Methyl (dimethylcarbamoyl)aminoacetate can be compared with other similar compounds such as:
Ethyl (dimethylcarbamoyl)aminoacetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (diethylcarbamoyl)aminoacetate: Similar structure but with diethylcarbamoyl instead of dimethylcarbamoyl.
Methyl (dimethylcarbamoyl)aminoacetate: Similar structure but with a methoxy group instead of a hydroxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents .
Properties
CAS No. |
64732-12-3 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl 2-(dimethylcarbamoylamino)-2-hydroxyacetate |
InChI |
InChI=1S/C6H12N2O4/c1-8(2)6(11)7-4(9)5(10)12-3/h4,9H,1-3H3,(H,7,11) |
InChI Key |
VOWWSXFOROHCKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


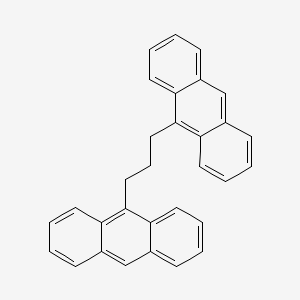
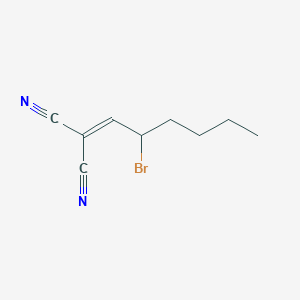

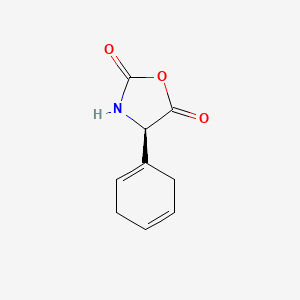
![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
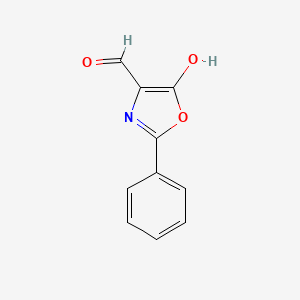
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
